![molecular formula C6H7ClO2 B2760000 3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-73-6](/img/structure/B2760000.png)

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

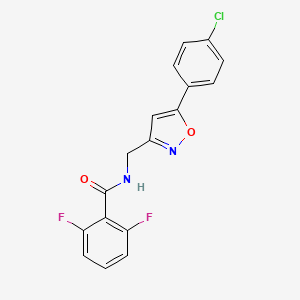

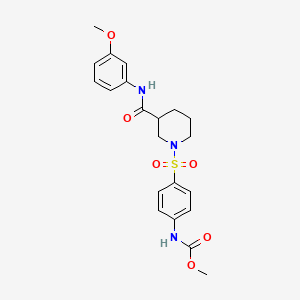

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the CAS Number: 156329-73-6 . It has a molecular weight of 146.57 and its IUPAC name is 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is 1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is a solid at room temperature . The compound’s molecular formula is C6H7ClO2 .科学的研究の応用

Acidities of Bicyclo Carboxylic Acids

Wiberg (2002) studied the acidities of various substituted bicyclo carboxylic acids, including 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. This research provides insights into the influence of substituents on the acidity of these compounds and their potential utility in chemical syntheses and as analytical tools in chemistry (Wiberg, 2002).

Synthesis and Incorporation into Peptides

Pätzel et al. (2004) developed an efficient synthesis method for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a related compound. This methodology is significant for the synthesis of rigid analogs of γ-aminobutyric acid and their incorporation into linear and cyclic peptides (Pätzel et al., 2004).

Halogen Exchange and Elimination Reactions

Della and Taylor (1991) explored the reactivity of 1-chlorobicyclo[1.1.1]pentane with t-butyllithium. Their findings are crucial for understanding the reactivity of chlorinated bicyclo compounds, which can be applied in various synthetic strategies (Della & Taylor, 1991).

Bridge-Chlorinated Bicyclo Carboxylic Acids

Kaleta et al. (2019) investigated the selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This research offers valuable insights into the chlorination reactions of bicyclic compounds and their potential applications in organic synthesis (Kaleta et al., 2019).

Microwave Spectrum and Structure Analysis

Cox and Harmony (1970) conducted a study on the microwave spectrum and structure of 1-chlorobicyclo[1.1.1]pentane. Understanding the molecular structure and spectral properties is vital for applications in molecular spectroscopy and in designing molecules with desired properties (Cox & Harmony, 1970).

Homolytic Aromatic Alkylation

Thirumoorthi and Adsool (2016) reported on the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. This showcases an innovative approach in medicinal chemistry, expanding the utility of bicyclo compounds in drug design (Thirumoorthi & Adsool, 2016).

Bridgehead-Bridgehead Interactions

Adcock et al. (1999) studied the reactions and properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. Their research provides insights into electronic effects and reactivity patterns within the bicyclic ring system, which are crucial for synthetic applications (Adcock et al., 1999).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYKZNBKTNESNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)

![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)

![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2759934.png)

![2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide](/img/structure/B2759939.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2759940.png)